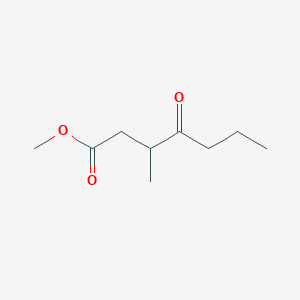
Methyl 3-methyl-4-oxoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-4-oxoheptanoate is an organic compound with the molecular formula C8H14O3. It is a methyl ester derivative of 3-methyl-4-oxoheptanoic acid. This compound is known for its applications in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-4-oxoheptanoate can be synthesized through several methods. One common method involves the esterification of 3-methyl-4-oxoheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and higher yields. The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-4-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 3-methyl-4-oxoheptanoic acid.
Reduction: 3-methyl-4-hydroxyheptanoate.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methyl-4-oxoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-methyl-4-oxoheptanoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze its conversion to other metabolites. The pathways involved in these reactions include ester hydrolysis, oxidation, and reduction.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxopentanoate: A shorter chain analog with similar reactivity.
Methyl 3-oxohexanoate: Another analog with one less carbon in the chain.
Methyl 3-oxoheptanoate: A compound with a similar structure but without the methyl group at the third position.
Uniqueness
Methyl 3-methyl-4-oxoheptanoate is unique due to the presence of the methyl group at the third position, which can influence its reactivity and the types of products formed in chemical reactions. This structural feature can also affect its physical properties and applications in various fields.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 3-methyl-4-oxoheptanoate |
InChI |
InChI=1S/C9H16O3/c1-4-5-8(10)7(2)6-9(11)12-3/h7H,4-6H2,1-3H3 |
InChI Key |
VDCYHRHVEVPEMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(C)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















